Sodium 2-hydroxyhexane-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-hydroxyhexane-1-sulphonate is an organosulfur compound with the molecular formula C6H13NaO4S. It is a sodium salt of 2-hydroxyhexane-1-sulfonic acid and is known for its surfactant properties. This compound is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 2-hydroxyhexane-1-sulphonate can be synthesized through the sulfonation of 2-hydroxyhexane. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate group at the desired position on the hexane chain.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as neutralization with sodium hydroxide to form the sodium salt, followed by purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-hydroxyhexane-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products
Oxidation: 2-Ketohexane-1-sulphonate or 2-carboxyhexane-1-sulphonate.
Reduction: 2-Hydroxyhexane-1-sulfinate or 2-hydroxyhexane-1-thiol.
Substitution: 2-Halohexane-1-sulphonate or 2-aminohexane-1-sulphonate.
Wissenschaftliche Forschungsanwendungen
Sodium 2-hydroxyhexane-1-sulphonate is utilized in various scientific research fields:
Chemistry: It serves as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: It is used in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: The compound is explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is employed in the production of detergents, personal care products, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium 2-hydroxyhexane-1-sulphonate involves its ability to interact with hydrophobic and hydrophilic molecules due to its amphiphilic nature. This property allows it to reduce surface tension and form micelles, which can encapsulate and solubilize hydrophobic substances. The sulfonate group provides ionic interactions, while the hydroxy group can form hydrogen bonds, contributing to its stabilizing effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with a longer alkyl chain.
Sodium 2-hydroxyethanesulfonate: A similar compound with a shorter alkyl chain.
Sodium 2-hydroxydecane-1-sulphonate: A compound with a longer alkyl chain and similar functional groups.
Uniqueness
Sodium 2-hydroxyhexane-1-sulphonate is unique due to its specific chain length and the presence of both hydroxy and sulfonate groups, which provide a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring both solubilization and stabilization.
Eigenschaften
CAS-Nummer |
92350-26-0 |
---|---|
Molekularformel |
C6H13NaO4S |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
sodium;2-hydroxyhexane-1-sulfonate |
InChI |
InChI=1S/C6H14O4S.Na/c1-2-3-4-6(7)5-11(8,9)10;/h6-7H,2-5H2,1H3,(H,8,9,10);/q;+1/p-1 |
InChI-Schlüssel |
NIRFIZPUVBNGDT-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CS(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.